1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile
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Overview
Description
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a decahydrocyclohepta[b]pyrrole ring system, which is further functionalized with an acetyloxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of an acid catalyst to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The nitrile and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors (FGFRs).
Pyrrole-2-carbonitrile: Used as a heterocyclic building block in synthetic chemistry.
Uniqueness
1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88500-13-4 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-acetyl-3,3a,4,5,6,7,8,8a-octahydro-2H-cyclohepta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H18N2O/c1-9(15)14-11(8-13)7-10-5-3-2-4-6-12(10)14/h10-12H,2-7H2,1H3 |
InChI Key |
ADRBSTWEALZXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCCCC2CC1C#N |
Origin of Product |
United States |
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